{4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid
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Overview
Description
{4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biphenyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of {4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid may involve large-scale Friedel-Crafts acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
{4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced into the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyl derivatives
Scientific Research Applications
{4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored as a non-steroidal anti-inflammatory drug (NSAID) and for its role in inhibiting prostaglandin synthesis
Industry: Utilized in the production of polymers, resins, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of {4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic acid: Another biphenyl derivative with similar anti-inflammatory properties.
Diphenylacetic acid: A structurally related compound with different pharmacological effects.
Phenylacetic acid: A simpler analog with distinct chemical and biological properties
Uniqueness
{4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid is unique due to its specific structural features that confer distinct reactivity and biological activity. Its biphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
833485-30-6 |
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Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[4-[2-(2-phenylphenyl)ethenyl]phenyl]acetic acid |
InChI |
InChI=1S/C22H18O2/c23-22(24)16-18-12-10-17(11-13-18)14-15-20-8-4-5-9-21(20)19-6-2-1-3-7-19/h1-15H,16H2,(H,23,24) |
InChI Key |
FAZOSHDVNLHFPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C=CC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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